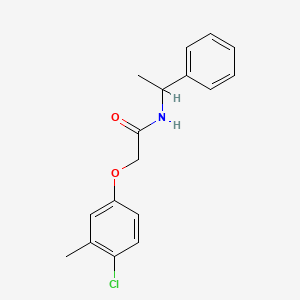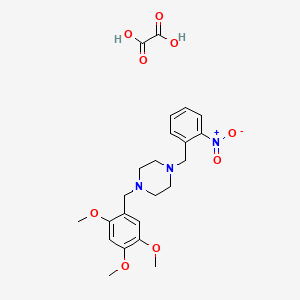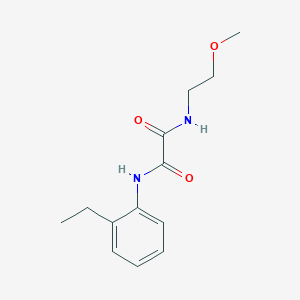
2-(4-chloro-3-methylphenoxy)-N-(1-phenylethyl)acetamide
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(1-phenylethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Clophedianol and is known for its analgesic and antitussive properties.
Wirkmechanismus
Clophedianol exerts its analgesic and antitussive effects by acting on the central nervous system. It is believed to work by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters involved in the perception of pain and the regulation of cough. Additionally, Clophedianol has been found to have a weak affinity for opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Clophedianol has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of histamine, which is involved in the regulation of cough. Additionally, Clophedianol has been found to have antioxidant properties, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Clophedianol has a number of advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. Additionally, Clophedianol has been extensively studied, making it a well-characterized compound for use in experiments. However, the use of Clophedianol in lab experiments is limited by its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are a number of potential future directions for research on Clophedianol. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, Clophedianol may have potential applications in the treatment of opioid addiction, and further research in this area is warranted. Finally, the antioxidant properties of Clophedianol may make it useful in the treatment of a variety of diseases, and further research in this area is also warranted.
Conclusion:
Clophedianol is a synthetic compound with potential applications in various fields. It has been extensively studied for its analgesic and antitussive properties, as well as its potential use as an anesthetic and in the treatment of opioid addiction. Clophedianol exerts its effects by acting on the central nervous system and has a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, further research on Clophedianol may lead to the development of new analogs with improved pharmacological properties and potential applications in the treatment of a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Clophedianol has been extensively studied for its potential applications in various fields. It has been found to have analgesic and antitussive properties, making it useful in the treatment of pain and cough. Additionally, Clophedianol has been studied for its potential use as an anesthetic and as a treatment for addiction to opioids.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-10-15(8-9-16(12)18)21-11-17(20)19-13(2)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNLYKXRXXTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3948778.png)



![N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3948827.png)
![N-(4-tert-butylphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3948841.png)
![4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride](/img/structure/B3948854.png)
![methyl 4-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3948855.png)
![ethyl 1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3948858.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3948859.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948864.png)
![(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3948871.png)
